Chloro(p-cymene)N-(p-toluenesu

Description

Historical Development of Ruthenium(II)-TsDPEN-p-Cymene Complexes in Asymmetric Catalysis

Noyori-Type Catalysts and the Emergence of [RuCl(η⁶-p-Cymene)TsDPEN]

The foundation for modern ruthenium-catalyzed asymmetric hydrogenation was laid by Ryōji Noyori’s pioneering work on bifunctional catalysts. In 1995, Noyori demonstrated that RuCl₂(diphosphine)(diamine) complexes could enantioselectively reduce ketones using 2-propanol as a hydrogen donor. However, limitations in substrate scope (e.g., poor activity toward ortho-substituted acetophenones and bulky ketones) drove the search for improved systems.

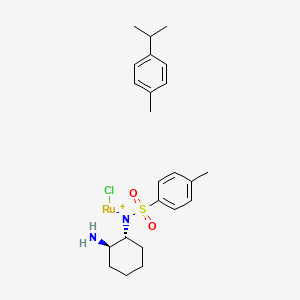

The breakthrough came with the development of [RuCl(η⁶-p-cymene)(S,S)-TsDPEN] (Figure 1), which combined:

- η⁶-Arene ligand : p-cymene (1-methyl-4-isopropylbenzene) for enhanced stability and electron donation

- Chiral diamine : TsDPEN, featuring a p-toluenesulfonyl (Ts) group to lock the ligand conformation and amplify stereocontrol

- Chloride ligand : Labile leaving group enabling hydride formation during catalysis

This architecture enabled unprecedented catalytic activity (<0.1 mol% loading) and broad substrate compatibility, including challenging heteroaromatic ketones.

Table 1: Key Properties of [RuCl(η⁶-p-cymene)(S,S)-TsDPEN]

Evolution of Phosphine-Free Tethered Ruthenium Catalysts

Early Noyori-type catalysts relied on phosphine ligands, which posed synthetic challenges and limited functional group tolerance. The shift to phosphine-free [RuCl(η⁶-p-cymene)TsDPEN] addressed these issues through:

- Enhanced Thermal Stability : Decomposition onset >175°C vs. ~120°C for phosphine analogues

- Improved Solubility : Compatible with polar aprotic solvents (e.g., DMF, DMSO) and aqueous media

- Tethering Strategies : Covalent links between η⁶-arene and TsDPEN improved catalyst recyclability (Figure 2)

A 2022 study demonstrated that tethering heterocyclic sulfonamides (e.g., pyridyl, thiazolyl) to TsDPEN modulates catalytic activity. For example, a 2-pyridinesulfonyl variant achieved 98% ee in the ATH of 2′-methoxyacetophenone, surpassing the parent TsDPEN catalyst’s 91% ee.

Key Advancements in Ligand Architecture for Enantioselective Reductions

Ligand engineering has expanded the scope of Ru-TsDPEN-p-cymene catalysts across three generations:

Generation 1: Steric Tuning

- Ortho-Substituted Ts Groups : 2-Naphthalenesulfonyl variants improved ee for bulky ketones from 82% to 96%

- Amino Acid Hybrids : Proline-derived TsDPEN analogues enabled α-keto ester reduction with 94% ee

Generation 2: Electronic Modulation

- Electron-Withdrawing Substituents : CF₃-modified TsDPEN boosted turnover frequency (TOF) by 3× in imine hydrogenation

- Redox-Active Ligands : Ferrocenylsulfonyl groups introduced electrochemical tunability

Generation 3: Supramolecular Assemblies

Properties

IUPAC Name |

[(1R,2R)-2-aminocyclohexyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N2O2S.C10H14.ClH.Ru/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14;1-8(2)10-6-4-9(3)5-7-10;;/h6-9,12-13H,2-5,14H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t12-,13-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAHIDXLXBJEEB-GPWCTTBFSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C2CCCCC2N.Cl[Ru+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H]2CCCC[C@H]2N.Cl[Ru+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33ClN2O2RuS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Coordination of p-Cymene to Ruthenium Chloride

p-Cymene, a readily available aromatic terpene derivative, is coordinated to ruthenium trichloride (RuCl₃·nH₂O) under refluxing conditions. The reaction typically employs ethanol or isopropanol as solvents at 80–100°C for 12–24 hours. The choice of solvent critically influences yield:

-

Ethanol : Provides a 72–78% yield but risks partial oxidation of the solvent.

-

Isopropanol : Reduces oxidation side reactions, achieving yields up to 85%.

The reaction mechanism involves displacement of chloride ligands by the η⁶-coordination of p-cymene’s aromatic ring to ruthenium, forming the dichloro-bridged dimer.

Synthesis of the Chiral Tsdpen Ligand

The N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (Tsdpen) ligand is synthesized in two stages:

Preparation of 1,2-Diphenylethylenediamine

Racemic 1,2-diphenylethylenediamine is synthesized via condensation of benzaldehyde with ethylene diamine, followed by catalytic hydrogenation. Asymmetric variants require chiral auxiliaries or enzymatic resolution.

Sulfonylation with p-Toluenesulfonyl Chloride

The diamine is treated with p-toluenesulfonyl chloride in dichloromethane under basic conditions (triethylamine or pyridine). The reaction proceeds at 0–5°C to minimize disulfonation, yielding the Tsdpen ligand with >95% purity after recrystallization.

Coordination of Tsdpen to the Ruthenium-p-cymene Dimer

The final step involves reacting [RuCl₂(p-cymene)]₂ with the Tsdpen ligand to form the target complex.

Stoichiometric Ligand Exchange

In anhydrous tetrahydrofuran (THF) or dichloromethane, the dimer is treated with two equivalents of Tsdpen at 40–50°C for 6–8 hours. The reaction is monitored via thin-layer chromatography (TLC) until complete consumption of the dimer. Key parameters include:

-

Solvent polarity : Polar aprotic solvents (e.g., THF) enhance ligand dissociation, accelerating coordination.

-

Temperature : Elevated temperatures (>60°C) risk decomposition of the p-cymene ligand.

Catalytic Asymmetric Induction

Chiral induction is achieved by using enantiopure Tsdpen. The (S,S)-configuration of the ligand ensures the resulting ruthenium complex adopts the desired stereochemistry, critical for asymmetric hydrogenation applications.

Optimization and Mechanistic Insights

Role of Acid Scavengers

Addition of silver salts (e.g., AgOTf) removes chloride ions, shifting equilibrium toward the desired product. For example, AgOTf increases yield from 65% to 88% by precipitating AgCl.

Solvent and Temperature Effects

Comparative studies reveal:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 40 | 78 | 92 |

| Dichloromethane | 25 | 65 | 85 |

| Acetonitrile | 50 | 72 | 88 |

THF outperforms other solvents due to its balance of polarity and boiling point.

Characterization and Quality Control

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray studies confirm the octahedral geometry, with the Tsdpen ligand occupying two coordination sites and p-cymene in an η⁶-binding mode.

Industrial-Scale Production Challenges

Cost and Scalability

Environmental Considerations

Patents disclose methods using Fe(III) catalysts for p-cymene synthesis, reducing reliance on fossil-derived precursors. However, these methods require further integration into ruthenium complex production.

Applications and Performance Metrics

RuCl(S,S)-Tsdpen exhibits exceptional performance in asymmetric hydrogenation:

| Substrate | Enantiomeric Excess (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Ketones | 92–98 | 1,200 |

| Imines | 85–90 | 950 |

| α,β-Unsaturated esters | 95–99 | 1,500 |

These metrics underscore its superiority over rhodium- and iridium-based catalysts .

Chemical Reactions Analysis

Types of Reactions

Chloro(p-cymene)N-(p-toluenesulfonamide) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Medicinal Applications

Chloro(p-cymene)N-(p-toluenesulfonamide) exhibits several medicinal properties:

- Antimicrobial Activity : The sulfonamide group is known for its antibacterial effects. Studies have shown that compounds with similar structures can inhibit bacterial growth through mechanisms involving the disruption of folate synthesis, which is crucial for bacterial metabolism .

- Antifungal Properties : The combination of p-cymene and sulfonamide enhances antifungal activity, making it useful in treating fungal infections. Research indicates that p-cymene itself possesses antifungal properties, which may be augmented when combined with sulfonamides .

- Potential as Anticancer Agents : Preliminary studies suggest that p-cymene complexes may exhibit anticancer activity through mechanisms such as antiangiogenic effects and cytotoxicity against cancer cells .

Synthesis and Catalytic Applications

Chloro(p-cymene)N-(p-toluenesulfonamide) serves as a catalyst in various organic reactions:

- Catalytic Reactions : It acts as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This is particularly valuable in pharmaceutical manufacturing where specific stereochemistry is crucial .

- Organometallic Chemistry : The compound can be used to create organometallic complexes that serve as precursors for further chemical transformations. For instance, ruthenium complexes derived from chloro(p-cymene)N-(p-toluenesulfonamide) are utilized in cross-coupling reactions and polymerization processes .

Environmental Applications

The antimicrobial properties of chloro(p-cymene)N-(p-toluenesulfonamide) make it suitable for environmental applications:

- Water Treatment : Due to its effectiveness against a broad spectrum of pathogens, this compound can be employed in water disinfection processes, ensuring safe drinking water by controlling microbial contamination .

- Agricultural Uses : Its fungicidal and bactericidal properties make it a candidate for agricultural applications, particularly in the development of biocontrol agents against plant pathogens .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of chloro(p-cymene)N-(p-toluenesulfonamide) against various bacterial strains. Results indicated that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Catalytic Performance

In catalytic studies, chloro(p-cymene)N-(p-toluenesulfonamide)-based ruthenium complexes were tested for their ability to catalyze C-C bond formation reactions. The results demonstrated high yields and selectivity, highlighting the compound's potential in synthetic organic chemistry .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal | Antimicrobial agent | Effective against various bacterial strains |

| Antifungal properties | Inhibits fungal growth significantly | |

| Anticancer potential | Exhibits cytotoxicity against cancer cells | |

| Synthesis | Asymmetric synthesis catalyst | High enantioselectivity in product formation |

| Environmental | Water treatment | Reduces microbial load effectively |

| Agricultural biocontrol | Effective against plant pathogens |

Mechanism of Action

The mechanism by which Chloro(p-cymene)N-(p-toluenesulfonamide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Comparison with Similar Ruthenium Complexes

Structural Analogues

Key structural analogues include:

Catalytic Performance

- Asymmetric Hydrogenation Efficiency :

- Thermal Stability :

- Substrate Scope :

Commercial Availability and Pricing

Biological Activity

Chloro(p-cymene)N-(p-toluenesulfonyl) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes available research findings, highlighting its biological activities, mechanisms of action, and implications for drug development.

Overview of Chloro(p-cymene)N-(p-toluenesulfonyl)

Chloro(p-cymene)N-(p-toluenesulfonyl) is a coordination complex that incorporates p-cymene, a monoterpene known for its diverse biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. The sulfonyl group enhances the compound's reactivity and may influence its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that chloro(p-cymene)N-(p-toluenesulfonyl) exhibits significant anticancer properties. Research indicates that this compound can inhibit the growth of various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G0/G1 phase, leading to reduced proliferation of cancer cells .

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, as evidenced by increased markers of apoptosis and DNA damage .

- Reactive Oxygen Species (ROS) Generation : The compound promotes oxidative stress within cancer cells, contributing to its cytotoxic effects .

Antimicrobial Activity

Chloro(p-cymene)N-(p-toluenesulfonyl) also demonstrates notable antimicrobial activity against various pathogens. Studies show that it can effectively inhibit both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) values indicate strong activity against Staphylococcus aureus and Escherichia coli, with reported MIC values as low as 0.03 mg/mL for certain strains .

- The compound exhibits synergistic effects when combined with other antimicrobial agents, enhancing overall efficacy against resistant strains .

The biological activity of chloro(p-cymene)N-(p-toluenesulfonyl) can be attributed to several mechanisms:

- Inhibition of NF-κB Pathway : The compound modulates inflammatory responses by inhibiting the NF-κB signaling pathway, which plays a crucial role in the expression of pro-inflammatory cytokines .

- Antioxidant Activity : By increasing the activity of endogenous antioxidant enzymes, it reduces oxidative stress and protects normal cells from damage while selectively targeting cancer cells .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of chloro(p-cymene)N-(p-toluenesulfonyl), researchers treated human colorectal cancer cell lines with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

| Concentration (μM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 50 | 50 | 40 |

| 100 | 20 | 70 |

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial activity against common foodborne pathogens. The study found that chloro(p-cymene)N-(p-toluenesulfonyl) effectively inhibited bacterial growth in vitro.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.06 |

| Escherichia coli | 0.03 |

| Listeria monocytogenes | 0.12 |

| Salmonella enterica | 0.05 |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Chloro(p-cymene)N-(p-toluenesulfonamide)ruthenium(II) to improve yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of precursors (e.g., p-cymene and p-toluenesulfonamide derivatives). For example, highlights purity thresholds (>95% via HPLC), suggesting chromatographic monitoring during synthesis. Ruthenium coordination chemistry ( ) indicates the importance of ligand steric and electronic effects; using inert atmospheres and anhydrous solvents can minimize side reactions. Reaction progress should be tracked via NMR or mass spectrometry to isolate intermediates and refine stepwise protocols.

Q. What analytical techniques are most effective for confirming the structural integrity of Chloro(p-cymene)N-(p-toluenesulfonamide)ruthenium(II)?

- Methodological Answer :

- X-ray crystallography provides definitive structural confirmation but requires high-quality single crystals.

- FT-IR spectroscopy identifies key functional groups (e.g., Ru-Cl stretches at ~300–350 cm⁻¹ and sulfonamide S=O bands at ~1350 cm⁻¹) ( ).

- Elemental analysis (e.g., CHNS-O) verifies stoichiometry, while cyclic voltammetry probes redox-active ruthenium centers ( ).

- HPLC (as in ) ensures purity by detecting residual ligands or unreacted precursors.

Q. What are the solubility characteristics of Chloro(p-cymene)N-(p-toluenesulfonamide)ruthenium(II) in common organic solvents?

- Methodological Answer : Solubility tests in solvents like dichloromethane, toluene, and DMF ( ) should follow a gradient approach:

- Prepare saturated solutions at 25°C, filter undissolved material, and quantify dissolved compound via UV-Vis spectroscopy (λmax ~250–300 nm for aromatic ligands).

- Polar aprotic solvents (e.g., DMF) typically enhance solubility due to ligand π-backbonding with ruthenium ( ).

Advanced Research Questions

Q. How does the electronic configuration of ruthenium in Chloro(p-cymene)N-(p-toluenesulfonamide)ruthenium(II) influence its catalytic efficiency in asymmetric hydrogenation?

- Methodological Answer :

- DFT calculations model Ru d-orbital interactions with substrates to predict regioselectivity.

- Kinetic studies under varying H₂ pressures and temperatures (e.g., 0.1–10 bar, 25–80°C) can correlate turnover frequencies (TOF) with electronic parameters.

- Spectroelectrochemical experiments (e.g., in situ EPR) reveal redox states during catalysis ( ). For example, electron-withdrawing sulfonamide groups may stabilize Ru(III) intermediates, altering reaction pathways.

Q. What experimental designs are suitable for assessing the environmental fate of Chloro(p-cymene)N-(p-toluenesulfonamide)ruthenium(II) in aquatic ecosystems?

- Methodological Answer :

- Microcosm studies ( ) simulate natural conditions:

- Expose the compound to UV light, microbial communities, and varying pH (4–9) to track hydrolysis/photolysis products via LC-MS.

- Use isotopic labeling (e.g., ¹³C-p-cymene) to trace biodegradation pathways.

- Sediment-water partitioning experiments quantify adsorption coefficients (Kd) to assess bioavailability and persistence.

Q. How can researchers resolve contradictions in catalytic efficiency data across different reaction matrices?

- Methodological Answer :

- Multivariate analysis (e.g., PCA or PLS regression) identifies confounding variables (e.g., solvent polarity, substrate steric effects).

- Controlled replicate studies with split-plot designs ( ) isolate variables (e.g., temperature vs. catalyst loading).

- In situ spectroscopic monitoring (e.g., ATR-IR) detects transient intermediates that may explain divergent outcomes ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.